molecular formula C20H13IN2 B10890223 2-(4-Iodophenyl)-3-phenylquinoxaline

2-(4-Iodophenyl)-3-phenylquinoxaline

Cat. No.: B10890223
M. Wt: 408.2 g/mol
InChI Key: ACHFHMFHKSDMFQ-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-3-phenylquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that have a wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the iodophenyl and phenyl groups in this compound makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-3-phenylquinoxaline typically involves the condensation of 4-iodoaniline with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The reaction mechanism involves the formation of an intermediate diimine, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-3-phenylquinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodophenyl)-3-phenylquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-3-phenylquinoxaline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenyl group can enhance its binding affinity to certain molecular targets, making it a potent compound for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-3-phenylquinoxaline
  • 2-(4-Chlorophenyl)-3-phenylquinoxaline
  • 2-(4-Methylphenyl)-3-phenylquinoxaline

Uniqueness

2-(4-Iodophenyl)-3-phenylquinoxaline is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13IN2

Molecular Weight

408.2 g/mol

IUPAC Name

2-(4-iodophenyl)-3-phenylquinoxaline

InChI

InChI=1S/C20H13IN2/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)22-17-8-4-5-9-18(17)23-20/h1-13H

InChI Key

ACHFHMFHKSDMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)I

Origin of Product

United States

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